1-ethyl-2-piperazinone hydrochloride
Overview
Description
1-Ethylpiperazin-2-one hydrochloride (EPH) is a nitrogen-based chemical compound. It has a CAS Number of 59702-08-8 and a molecular weight of 128.17 . The IUPAC name for this compound is 1-ethyl-2-piperazinone .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Ethylpiperazin-2-one is 1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 .Physical and Chemical Properties Analysis
1-Ethylpiperazin-2-one hydrochloride has a molecular weight of 164.63 g/mol. It is a liquid at room temperature .Scientific Research Applications
Pharmacological Properties of Phenylpiperazine Derivatives
1-Ethylpiperazin-2-one hydrochloride-related compounds, specifically phenylpiperazine derivatives like HBK-14 and HBK-15, have been studied for their potential antidepressant and anxiolytic effects. These compounds exhibit high affinity for various receptors including serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, and act as full antagonists at 5-HT1A and 5-HT7 receptors. Research indicates potent antidepressant-like activity in animal models, highlighting their relevance in mental health research (Pytka et al., 2015).
Nonpeptide Agonist of Urotensin-II Receptor
Another significant application is the discovery of nonpeptidic agonists for the urotensin-II receptor. Compounds like AC-7954, closely related to 1-Ethylpiperazin-2-one hydrochloride, have been identified as selective agonists, with potential implications as pharmacological research tools and drug leads (Croston et al., 2002).
Synthesis of N-(2-Pyridyl)-N'-ethylpiperazines
N-(2-Pyridyl)-N'-ethylpiperazines, important structures in medicinally relevant compounds, have been synthesized using new methodologies. These methods allow for efficient and versatile synthesis, crucial for developing novel pharmaceuticals (Bugaenko et al., 2017).
Structural Studies of Organic-Inorganic Hybrids
The compound 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, related to 1-Ethylpiperazin-2-one hydrochloride, has been synthesized, and its structure analyzed through X-Ray diffraction. Such studies contribute to the understanding of metal complex formation and properties, which are key in material science and chemistry (Dhieb et al., 2015).
Characterization of Noncentrosymmetric Compounds
Research on 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate, a compound structurally similar to 1-Ethylpiperazin-2-one hydrochloride, has provided insights into the formation of noncentrosymmetric structures. Such studies are valuable for the development of new materials with specific optical properties (Soudani et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to piperazine , which is known to target GABA receptors . The role of GABA receptors is to mediate inhibitory neurotransmission in the central nervous system .
Mode of Action
Piperazine, a structurally similar compound, is known to act as a gaba receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, would be an increase in the action of GABA.
Biochemical Pathways
As a gaba receptor agonist, it can be inferred that it may influence the gabaergic system, affecting neurotransmission in the central nervous system .
Pharmacokinetics
Piperazine, a structurally similar compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on its structural similarity to piperazine, it can be inferred that it may cause an increase in the action of gaba, leading to an increase in inhibitory neurotransmission in the central nervous system .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
1-Ethylpiperazin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its catalytic activity.
Cellular Effects
1-Ethylpiperazin-2-one hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, which play a critical role in neurotransmission . This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 1-Ethylpiperazin-2-one hydrochloride involves its interaction with specific biomolecules. It acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings . This interaction results in the inhibition of neurotransmitter release, leading to various physiological effects. Additionally, it can inhibit or activate certain enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethylpiperazin-2-one hydrochloride can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, which may result in long-term changes in cellular metabolism . The stability of 1-Ethylpiperazin-2-one hydrochloride is also a critical factor in its effectiveness in experimental setups.
Dosage Effects in Animal Models
The effects of 1-Ethylpiperazin-2-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the modulation of neurotransmitter activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
1-Ethylpiperazin-2-one hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-Ethylpiperazin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.
Subcellular Localization
1-Ethylpiperazin-2-one hydrochloride exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the plasma membrane or intracellular organelles, influencing their function and activity . Post-translational modifications and targeting signals play a role in its subcellular distribution.
Properties
IUPAC Name |
1-ethylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKRNZXOFPIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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